
1-Chloropentan-2-one
Overview
Description
1-Chloropentan-2-one is a chemical compound with the formula C5H9ClO . It is also known by its IUPAC name, 1-chloro-2-pentanone .
Molecular Structure Analysis
The molecular structure of 1-Chloropentan-2-one consists of a five-carbon chain with a ketone functional group at the second carbon and a chlorine atom attached to the first carbon . The molecular weight of this compound is 120.577 .Physical And Chemical Properties Analysis
1-Chloropentan-2-one is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Pyrolysis Studies
1-Chloropentan-2-one has been studied for its behavior in pyrolysis. Chuchani and Dominguez (1983) investigated the rates of elimination of 5-chloropentan-2-one in the gas phase, observing that the reactions are unimolecular and follow a first-order rate law. This research suggests that 1-Chloropentan-2-one can be a significant subject in understanding the mechanisms of pyrolysis in organic compounds (Chuchani & Dominguez, 1983).
Electrochemical Reduction Studies
Pritts and Peters (1994) explored the electrochemical reduction of 1-Chloropentan-2-one derivatives at carbon electrodes in dimethylformamide. Their studies revealed significant insights into the electrochemical properties of such compounds, potentially opening avenues for applications in electrochemistry and materials science (Pritts & Peters, 1994).
Photobromination Mechanisms
Research by Zhang et al. (1990) on the photobromination of 1-chloropentane with N-bromosuccinimide highlighted the reactivity of 1-Chloropentan-2-one in such processes. Their findings contribute to a deeper understanding of halogenation reactions in organic chemistry (Zhang et al., 1990).
Polymer Science Applications
Ennis, Betz, and Ade (2006) utilized 1-chloropentane, a related compound, for the direct spin-casting of polystyrene films onto poly(methyl methacrylate), demonstrating its utility in advanced polymer processing and film formation techniques (Ennis et al., 2006).
Chemical Kinetics and Thermodynamics
Studies on the chemical kinetics and thermodynamics of 1-Chloropentan-2-one and its derivatives have been conducted by various researchers. For instance, Dakubu and Maccoll (1969) investigated the kinetics of the thermal decomposition of 3-chloropentan-2-one, a related compound, providing insights into the stability and reaction mechanisms of these types of molecules (Dakubu & Maccoll, 1969).
Safety and Hazards
properties
IUPAC Name |
1-chloropentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTGUEKJBFTQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461135 | |
| Record name | 1-chloropentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloropentan-2-one | |
CAS RN |
19265-24-8 | |
| Record name | 1-chloropentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloropentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)










![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)